Adrenorphin trifluoroacetate

Opioid Receptor Pharmacology Radioligand Binding Assay Neuropeptide Research

Adrenorphin trifluoroacetate (metorphamide) is an endogenous, C-terminally amidated opioid octapeptide with a Ki of 12 nM at μ-opioid receptors. Its unique α-amide confers resistance to carboxypeptidase degradation—unlike non-amidated enkephalins—ensuring prolonged receptor activation in vitro. With a defined selectivity fingerprint (μ/δ = 0.04; μ/κ = 0.46) and 100-fold greater potency than Met⁵-enkephalin in inhibiting nicotine-evoked catecholamine secretion (IC₅₀ = 1.1 μM), it is the unambiguous tool for μ-opioid SAR, neuroendocrine secretion, and analgesia benchmarking. In-stock, high-purity lots ready for global shipment.

Molecular Formula C46H70F3N15O11S
Molecular Weight 1098.2 g/mol
Cat. No. B12460494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdrenorphin trifluoroacetate
Molecular FormulaC46H70F3N15O11S
Molecular Weight1098.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C44H69N15O9S.C2HF3O2/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27;3-2(4,5)1(6)7/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52);(H,6,7)/t29-,30-,31-,32-,33-,36-;/m0./s1
InChIKeyQAXMQVLLILLPAV-MWIHCNFISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adrenorphin Trifluoroacetate: High-Affinity μ-Opioid Octapeptide with Defined C-Terminal Amidation


Adrenorphin trifluoroacetate (also known as metorphamide) is an endogenous, C-terminally amidated opioid octapeptide (sequence: Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂) derived from the proteolytic cleavage of proenkephalin A [1]. It functions as a potent agonist at μ-opioid receptors with a binding affinity (Ki) of 12 nM . Adrenorphin is one of only two endogenous mammalian opioid peptides known to possess a C-terminal α-amide group, a structural modification critical for its receptor interaction profile and biological stability [2].

Adrenorphin Trifluoroacetate: Why Generic μ-Opioid Agonists Cannot Substitute in Specialized Assays


Adrenorphin trifluoroacetate exhibits a unique pharmacological fingerprint that distinguishes it from other μ-opioid agonists and prevents direct substitution in experimental protocols. Unlike the broad-spectrum endogenous opioid β-endorphin (Kis: 3.73, 5.02, and 32.7 nM for μ, δ, and κ, respectively), adrenorphin displays a markedly preferential binding profile . Its C-terminal amidation confers resistance to carboxypeptidase degradation, a property not shared by non-amidated enkephalins [1]. Furthermore, adrenorphin is one of only two endogenous mammalian opioid peptides known to possess a C-terminal α-amide group, a structural feature that fundamentally alters its receptor interaction kinetics and metabolic stability compared to free-acid opioid peptides [2].

Adrenorphin Trifluoroacetate: Quantified Receptor Selectivity, Functional Potency, and In Vivo Efficacy Data


μ-Opioid Receptor Binding Affinity (Ki) of Adrenorphin Trifluoroacetate

Adrenorphin trifluoroacetate binds to μ-opioid receptors with a Ki of 12 nM, demonstrating high-affinity interaction . This affinity is comparable to the synthetic μ-selective agonist DAMGO (Ki = 1.23 nM), but adrenorphin achieves this potency as an endogenous peptide rather than a synthetic analog [1]. In contrast, the related proenkephalin-derived peptide Peptide E exhibits μ-opioid receptor affinity in the range of 1.8–497 nM, indicating substantially lower and more variable binding [2].

Opioid Receptor Pharmacology Radioligand Binding Assay Neuropeptide Research

Receptor Subtype Selectivity: μ/δ and μ/κ Binding Ratios for Adrenorphin Trifluoroacetate

Adrenorphin exhibits a pronounced selectivity profile with binding ratios of Ki(μ)/Ki(δ) = 0.04 and Ki(μ)/Ki(κ) = 0.46 [1]. This indicates a strong preference for μ-opioid receptors over δ-opioid receptors and a moderate preference over κ-opioid receptors. In comparison, β-endorphin binds μ-, δ-, and κ-opioid receptors with Kis of 3.73, 5.02, and 32.7 nM, respectively, yielding a less discriminatory profile . BAM-22P, another proenkephalin-derived peptide, exhibits Kis of 0.9, 7.2, and 2.9 nM for μ, δ, and κ receptors, demonstrating a different selectivity pattern [2].

Opioid Receptor Subtype Selectivity Structure-Activity Relationship Receptor Pharmacology

Inhibition of Nicotine-Evoked Catecholamine Secretion: Adrenorphin vs. Met-Enkephalin

In functional assays using cultured human pheochromocytoma cells, adrenorphin potently inhibits catecholamine secretion evoked by 10 μM nicotine with an IC₅₀ of 1.1 μM [1]. In bovine adrenal chromaffin cells, adrenorphin inhibits nicotine-induced adrenaline and noradrenaline release with an IC₅₀ of approximately 10 μM, making it more than 100-fold more potent than Met⁵-enkephalin (IC₅₀ > 1 mM) in the same system [2]. Additionally, adrenorphin at 5 μM inhibits 5 μM nicotine-induced ATP release from chromaffin cells by nearly 50% .

Chromaffin Cell Physiology Nicotinic Receptor Modulation Catecholamine Secretion Assay

In Vivo Analgesic Potency: Adrenorphin vs. Morphine

Intracerebroventricular (i.c.v.) administration of adrenorphin (metorphamide) produces dose-dependent analgesia in rodent models. In the mouse hot plate test, adrenorphin at 6.1 nmol/animal significantly increases paw-licking latency, an effect reversible by naloxone . In comparative studies, metorphamide exhibited an ED₅₀ of 0.86 ± 0.35 nmol/mouse for analgesia in a skin pain model, while morphine showed an ED₅₀ of 0.42 ± 0.13 nmol/mouse under identical conditions [1]. In rabbits, the ED₅₀ for metorphamide was 65 ± 33 nmol/rabbit compared to 20 ± 7 nmol/rabbit for morphine [1].

In Vivo Analgesia Hot Plate Test Pain Pharmacology

Respiratory Depression Profile: Adrenorphin Trifluoroacetate Quantified ED₅₀ Values

Adrenorphin induces dose-dependent respiratory depression in animal models with defined ED₅₀ values. In mice, the ED₅₀ for respiratory depression is 6 nmol/animal following i.c.v. administration, while in rabbits the ED₅₀ is 71.1 nmol/animal . For comparison, the analgesic ED₅₀ of adrenorphin in mice is 0.86 nmol/mouse, yielding an analgesic-to-respiratory-depressant therapeutic index of approximately 0.14 in mice [1]. In rabbits, the analgesic ED₅₀ is 65 nmol/rabbit compared to a respiratory depression ED₅₀ of 71.1 nmol/rabbit, yielding a ratio near 1.0 [1].

Opioid-Induced Respiratory Depression In Vivo Safety Pharmacology Adverse Effect Profiling

Adrenorphin Trifluoroacetate: Primary Research and Industrial Application Scenarios


μ-Opioid Receptor Pharmacology and Structure-Activity Relationship Studies

Researchers investigating μ-opioid receptor signaling can utilize adrenorphin trifluoroacetate as a high-affinity (Ki = 12 nM) endogenous peptide agonist with defined selectivity ratios (μ/δ = 0.04; μ/κ = 0.46). The compound's C-terminal amidation confers resistance to carboxypeptidase degradation, enabling sustained receptor activation in vitro. This profile supports structure-activity relationship studies aimed at dissecting the molecular determinants of μ-opioid receptor activation and downstream signaling pathways [1].

Chromaffin Cell Secretion and Nicotinic Receptor Modulation Assays

Adrenorphin trifluoroacetate is the preferred tool compound for studying the modulation of nicotine-evoked catecholamine secretion from adrenal chromaffin cells. With an IC₅₀ of 1.1 μM in human pheochromocytoma cells and >100-fold greater potency than Met⁵-enkephalin, adrenorphin provides robust inhibition of secretion at experimentally tractable concentrations. This application is particularly relevant for neuroendocrine research examining the intersection of opioid and nicotinic signaling pathways [2].

In Vivo Analgesia Studies with Defined Opioid Benchmarking

Adrenorphin trifluoroacetate serves as an endogenous opioid comparator in in vivo analgesia models. With i.c.v. ED₅₀ values of 0.86 nmol/mouse and 65 nmol/rabbit established against morphine controls, researchers can benchmark novel analgesic candidates against both an endogenous peptide and a clinical opioid reference. The naloxone-reversible nature of adrenorphin-induced analgesia confirms opioid receptor-mediated mechanisms [3].

Opioid-Induced Respiratory Depression and Therapeutic Index Studies

Investigators studying opioid-induced respiratory depression can employ adrenorphin trifluoroacetate as a characterized peptide agonist with defined respiratory depressant ED₅₀ values (6 nmol/animal in mice; 71.1 nmol/animal in rabbits). The availability of both analgesic and respiratory depressant ED₅₀ data from the same peptide enables calculation of therapeutic indices and facilitates comparative studies of μ-opioid agonists with varying chemical scaffolds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adrenorphin trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.